molecular formula C6H7ClN2O2S B1313969 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine CAS No. 55329-22-1

4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Cat. No.: B1313969
CAS No.: 55329-22-1
M. Wt: 206.65 g/mol
InChI Key: OLOLDTJCNAOMQJ-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 6th position, and a methylsulfonyl group at the 2nd position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

While the specific mechanism of action for “4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine” is not explicitly mentioned in the available resources, pyrimidine derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

The safety data sheet for “4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with 4,6-dichloro-2-methylsulfonylpyrimidine.

    Reaction with Methylating Agent: The starting material is reacted with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. This reaction introduces the methyl group at the 6th position.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding sulfides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Comparison with Similar Compounds

    4-Chloro-2-(methylsulfonyl)pyrimidine: Lacks the methyl group at the 6th position.

    6-Methyl-2-(methylsulfonyl)pyrimidine: Lacks the chlorine atom at the 4th position.

    4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Contains an additional chlorine atom at the 6th position.

Uniqueness: 4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine is unique due to the presence of both the chlorine atom and the methyl group, which confer specific reactivity and properties. This combination allows for a wider range of chemical reactions and applications compared to its similar compounds.

Properties

IUPAC Name

4-chloro-6-methyl-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-4-3-5(7)9-6(8-4)12(2,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOLDTJCNAOMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496308
Record name 4-Chloro-2-(methanesulfonyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55329-22-1
Record name 4-Chloro-2-(methanesulfonyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methanesulfonyl-6-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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